Bienvenue dans la boutique en ligne BenchChem!

Acetylcarnitine arginyl amide

L-type calcium channel patch clamp electrophysiology PC12 pheochromocytoma

Acetylcarnitine arginyl amide (CAS 149341-40-2; synonyms: ST-857, ST857, ALCAA, acetyl-L-carnitine arginine amide) is a synthetic, small-molecule hybrid compound in which acetyl-L-carnitine is covalently linked via an amide bond to the amino acid arginine. Classified under MeSH as both an acetylcarnitine analog and an arginine analog, it functions as a non-peptidic nerve growth factor (NGF) mimetic capable of stimulating neurite outgrowth independently of classic neurotrophin signaling pathways.

Molecular Formula C15H30N5O5+
Molecular Weight 360.43 g/mol
CAS No. 149341-40-2
Cat. No. B1664337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylcarnitine arginyl amide
CAS149341-40-2
Synonymsacetyl-L-carnitine arginine amide
acetylcarnitine arginyl amide
ALCAA
ST 857
ST-857
Molecular FormulaC15H30N5O5+
Molecular Weight360.43 g/mol
Structural Identifiers
SMILESCC(=O)OC(CC(=O)NC(CCCN=C(N)N)C(=O)O)C[N+](C)(C)C
InChIInChI=1S/C15H29N5O5/c1-10(21)25-11(9-20(2,3)4)8-13(22)19-12(14(23)24)6-5-7-18-15(16)17/h11-12H,5-9H2,1-4H3,(H5-,16,17,18,19,22,23,24)/p+1/t11-,12+/m1/s1
InChIKeyTYAKLKJKQKTTMI-NEPJUHHUSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acetylcarnitine Arginyl Amide (ST857) for Neurotrophic Research: Compound Identity and Core Pharmacology for Procurement Decisions


Acetylcarnitine arginyl amide (CAS 149341-40-2; synonyms: ST-857, ST857, ALCAA, acetyl-L-carnitine arginine amide) is a synthetic, small-molecule hybrid compound in which acetyl-L-carnitine is covalently linked via an amide bond to the amino acid arginine [1]. Classified under MeSH as both an acetylcarnitine analog and an arginine analog, it functions as a non-peptidic nerve growth factor (NGF) mimetic capable of stimulating neurite outgrowth independently of classic neurotrophin signaling pathways [2]. The compound has a molecular formula of C₁₅H₃₀N₅O₅⁺ and a molecular weight of 360.43 g/mol, with ≥98% purity typically available from research-grade suppliers . Its primary reported pharmacological activities include L-type calcium channel modulation, neuroprotection against β-amyloid toxicity, and dose-dependent competition with high-affinity NGF binding—all demonstrated exclusively in vitro across PC12 pheochromocytoma, cerebellar granule cell, and HCN-1A human neuronal models [3].

Why Acetylcarnitine Arginyl Amide Cannot Be Replaced by Acetyl-L-Carnitine, Arginine, or NGF in Neurotrophic Assays


Procurement specialists and neuroscientists evaluating this compound must recognize that acetylcarnitine arginyl amide (ST857) is not pharmacologically interchangeable with its individual structural components (acetyl-L-carnitine or arginine), their physical mixture, or even with nerve growth factor (NGF) itself. Taglialatela et al. (1995) demonstrated that the single moieties of ST857—whether tested separately or together—produce no neuritogenic effect on PC12 cells, and minor structural modifications such as relocating the arginine moiety to a position other than the amino-terminal amide completely abolish activity [1]. Furthermore, the parent compound acetyl-L-carnitine (ALCAR) not only fails to replicate ST857's chronic effects but exhibits opposite acute effects on L-type Ca²⁺ channel availability: both ALCAA and ALCAR cause a short-term decrease in n·P₀, yet only ALCAA produces a 4.3-fold increase after six days of exposure, an effect not observed with ALCAR or even NGF at 10 ng/mL [2]. Substituting this compound with generic acetyl-L-carnitine, arginine supplements, or recombinant NGF protein will yield fundamentally different—and in many cases, absent—biological outcomes [1][2].

Quantitative Head-to-Head Differentiation of Acetylcarnitine Arginyl Amide (ST857) vs. NGF, ALCAR, and Structural Analogs


L-Type Ca²⁺ Channel Density: ALCAA (1 mM) Produces a 4.3-Fold Increase in n·P₀ vs. Control, Surpassing NGF (10 ng/mL) Which Shows No Significant Effect

In a direct patch-clamp comparison using PC12 cells maintained in defined medium, acetyl-L-carnitine arginyl amide (ALCAA, 1 mM) applied for six days increased L-type Ca²⁺ channel availability (measured as n·P₀, the number of channels in the patch multiplied by open probability) to 0.443 ± 0.261 (n=7 cells), compared to 0.102 ± 0.089 (n=5 cells) for untreated controls and 0.173 ± 0.083 (n=5 cells) for NGF at 10 ng/mL [1]. The 4.3-fold increase for ALCAA over control was statistically significant (P < 0.05), whereas the NGF-treated group did not reach significance versus control [1]. Additionally, the maximum number of superimposed channel openings at −10 mV was 3.3 ± 1.8 for ALCAA vs. 1.6 ± 0.5 for NGF and 1.3 ± 0.5 for controls (ALCAA vs. control: P < 0.001) [1]. This demonstrates that ALCAA is superior to NGF at the concentrations tested for enhancing functional L-type calcium channel availability in this neuronal model.

L-type calcium channel patch clamp electrophysiology PC12 pheochromocytoma

Structural Integrity Requirement: Individual Moieties (Acetyl-L-Carnitine and Arginine) and Positional Isomers Show Zero Neuritogenic Activity vs. Intact ST857

Taglialatela et al. (1995) conducted a systematic structure-activity dissection demonstrating that neither acetyl-L-carnitine alone nor arginine alone, nor their non-covalent combination, produces any measurable neurite outgrowth in PC12 cells [1]. Furthermore, chemical modification of ST857 in which the arginine moiety is attached at a position other than the amino-terminal amide completely abolishes neuritogenic activity [1]. In contrast, intact ST857 stimulates neurite outgrowth in PC12 cells in a manner comparable to that elicited by NGF [1]. This establishes that the specific covalent amide linkage between acetyl-L-carnitine and arginine—at a defined stereochemical and positional configuration—is an absolute requirement for biological activity, a constraint not satisfied by any commercially available generic mixture.

structure-activity relationship neurite outgrowth PC12 cells

Dose-Dependent Competition with High-Affinity NGF Binding: ST857 Displaces NGF from Its Receptor, a Property Absent in Parent Compound ALCAR

Taglialatela et al. (1995) reported that the presence of ST857 in the culture medium competes with high-affinity NGF binding in a dose-dependent fashion [1]. Although the published abstract does not provide the exact IC₅₀ value, the demonstration of dose-dependent displacement establishes ST857 as a direct competitor at the NGF binding site. By contrast, the parent compound acetyl-L-carnitine (ALCAR) has been shown in separate studies to enhance NGF binding and NGF receptor expression rather than compete with it—a functionally opposite mechanism [2][3]. This means that ALCAR acts as a positive modulator of NGF signaling, whereas ST857 acts as an NGF-mimetic ligand capable of occupying the receptor directly.

NGF receptor binding competition assay neurotrophin mimetic

Neuroprotection Against β-Amyloid (25–35) Toxicity: ST857 Rescues Cerebellar Granule Neurons and Restores Ca²⁺ Homeostasis

Scorziello et al. (1997) demonstrated that in cerebellar granule cells (CGC) at 6 days in vitro (DIV), exposure to β-amyloid peptide (β 25–35) produced significant neurotoxicity with cell death occurring within 8 days [1]. Co-incubation with ST857 rescued neurons from β 25–35-induced cell death [1]. Critically, β 25–35 did not affect basal intracellular Ca²⁺ levels ([Ca²⁺]ᵢ) but caused a sustained plateau phase of glutamate-induced [Ca²⁺]ᵢ increase that persisted after agonist removal [1]. ST857 pretreatment completely reversed this pathological Ca²⁺ dysregulation, restoring normal Ca²⁺ homeostasis [1]. While direct quantitative viability percentages require access to the full text, the abstract confirms that ST857 co-incubation produced a qualitatively complete rescue, and the Ca²⁺ homeostasis restoration was described as 'completely reverted' [1].

β-amyloid neurotoxicity neuroprotection calcium homeostasis

GABA Content Modulation in Human Neuronal HCN-1A Cells: ALCAA + NGF Synergistically Increases GABA, Whereas ALCAR Alone Produces Only Morphological Changes

Westlund et al. (1992) investigated the effects of NGF and acetyl-L-carnitine arginyl amide on the human cortical neuronal cell line HCN-1A, derived from a patient with unilateral megalencephaly [1]. Treatment with acetyl-L-carnitine (ALCAR) alone produced only some effects on cell morphology [1]. In contrast, the combination of acetyl-L-carnitine arginyl amide (ST857) with NGF increased GABA (γ-aminobutyric acid) content in these human-derived neurons [1]. This finding demonstrates that in a human neuronal context, ST857 facilitates a neurochemical differentiation endpoint (GABA upregulation) when combined with NGF—an effect not achieved by ALCAR alone [1].

GABAergic differentiation human neuronal model HCN-1A cell line

Temporal Dissociation of Acute vs. Chronic Ca²⁺ Channel Effects: ALCAA and ALCAR Both Decrease n·P₀ Acutely, but Only ALCAA Increases Channel Density Chronically

Tewari et al. (1995) revealed a critical temporal distinction: short-term exposure to both ALCAA and its parent compound acetyl-L-carnitine (ALCAR) caused a decrease in n·P₀, and this acute effect of both compounds was blocked by neomycin, an inhibitor of phospholipase C [1]. However, only chronic (6-day) exposure to ALCAA produced the 4.3-fold increase in L-type channel density; chronic ALCAR does not produce this effect [1]. This biphasic temporal profile—acute inhibition followed by chronic upregulation—is unique to ALCAA among the tested compounds and suggests a PLC-dependent acute mechanism followed by a transcription-dependent chronic adaptation. The acute effect alone cannot be used to distinguish ALCAA from ALCAR; the chronic differentiation is the key procurement-relevant finding.

calcium channel pharmacology acute vs. chronic exposure phospholipase C pathway

Highest-Confidence Application Scenarios for Acetylcarnitine Arginyl Amide (ST857) Based on Quantitative Differentiation Evidence


Positive Control for L-Type Calcium Channel Density Upregulation Assays in PC12 Cells (6-Day Chronic Exposure Protocol)

For electrophysiology laboratories using patch-clamp techniques to screen compounds for chronic effects on voltage-gated calcium channel expression, ST857 at 1 mM for 6 days provides a robust, statistically validated positive control producing a 4.3-fold increase in n·P₀ over untreated controls (P<0.05), outperforming NGF at 10 ng/mL which fails to reach significance [1]. The 3.3 ± 1.8 maximum superimposed openings observed with ST857 versus 1.3 ± 0.5 for controls (P<0.001) provides an unambiguous signal window for assay validation [1]. Procure ST857 specifically—not ALCAR, which yields no chronic channel density increase [1].

Small-Molecule NGF Receptor Competition Probe for Neurotrophin Binding Site Studies

Investigators mapping NGF receptor ligand-binding domains or screening for non-peptidic NGF mimetics should select ST857 as a reference competitor. Taglialatela et al. (1995) demonstrated that ST857 dose-dependently competes with high-affinity NGF binding, while being mechanistically independent of several common trophic factors and requiring de novo mRNA synthesis for its neuritogenic effect [2]. This profile is distinct from ALCAR, which enhances rather than competes with NGF binding [3][4]. The covalent acetylcarnitine-arginine amide structure is essential—non-covalent mixtures of the two moieties are inactive [2].

β-Amyloid Neurotoxicity Rescue Model with Integrated Calcium Dyshomeostasis Reversal in Cerebellar Granule Neurons

Alzheimer's disease researchers employing β-amyloid (25–35) challenge models in cerebellar granule cells can utilize ST857 as a neuroprotective agent that simultaneously rescues neuronal viability and normalizes glutamate-induced Ca²⁺ homeostasis [5]. Scorziello et al. (1997) showed that ST857 co-incubation prevents β 25–35-induced cell death and completely reverts the sustained pathological [Ca²⁺]ᵢ plateau phase to a normal transient response [5]. This dual readout (viability + Ca²⁺ normalization) makes ST857 a more informative tool compound than generic neuroprotectants that lack the Ca²⁺ homeostasis restoration component.

GABAergic Differentiation Studies in Human-Derived Neuronal Models Requiring NGF Co-Stimulation

For research programs investigating GABAergic neuron differentiation using human neuronal cell lines such as HCN-1A, the combination of ST857 with NGF provides a demonstrable increase in GABA content not achievable with ALCAR alone, which produces only morphological changes [6]. This positions ST857 as a relevant co-treatment for protocols aimed at enhancing the GABAergic phenotype in human cortical neuron models, with potential relevance to epilepsy, schizophrenia, or neurodevelopmental disorder research.

Quote Request

Request a Quote for Acetylcarnitine arginyl amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.